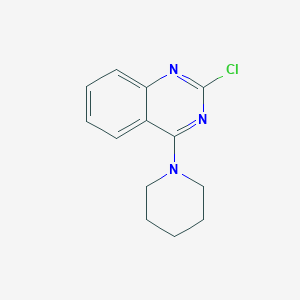

2-Chloro-4-(piperidin-1-yl)quinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-piperidin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-13-15-11-7-3-2-6-10(11)12(16-13)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBALDJMASMRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365449 | |

| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59870-45-0 | |

| Record name | 2-chloro-4-(piperidin-1-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-(piperidin-1-yl)quinazoline chemical structure and properties

Chemical Structure, Synthesis, and Pharmacological Utility

Executive Summary

2-Chloro-4-(piperidin-1-yl)quinazoline (CAS: 59870-45-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive 2,4-diaminoquinazolines. Belonging to the "privileged structure" class of quinazolines, this compound is characterized by a stable piperidine ring at the C4 position and a reactive electrophilic chlorine atom at the C2 position. This specific substitution pattern allows for sequential, regioselective nucleophilic aromatic substitutions (

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reactivity profiles, and safety considerations for drug discovery professionals.

Chemical Identity & Structural Analysis[1]

The molecule consists of a quinazoline bicyclic core substituted with a piperidine ring at the 4-position and a chlorine atom at the 2-position. The regiochemistry is defined by the enhanced electrophilicity of the C4 carbon in the precursor 2,4-dichloroquinazoline, driven by the varying contributions of the N1 and N3 nitrogen atoms to the ring's resonance stability.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Chloro-4-(piperidin-1-yl)quinazoline |

| CAS Registry Number | 59870-45-0 |

| Molecular Formula | |

| Molecular Weight | 247.72 g/mol |

| SMILES | ClC1=NC(N2CCCCC2)=C3C=CC=CC3=N1 |

| InChI Key | LZCJDDIL... (Isomer Specific) |

Electronic Properties & Regioselectivity

The quinazoline ring system is electron-deficient. In the precursor 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position. This is due to:

-

Resonance: The lone pair on N3 can donate into the ring, but the C4 position is adjacent to the N3-C4=N1 amidine-like system, making it highly susceptible to nucleophilic attack.

-

Sterics: The C4 position is generally more accessible than C2 in the context of the N1/N3 environment, although electronic factors dominate.

-

LUMO Coefficient: DFT calculations consistently show a higher LUMO coefficient at C4, directing the first equivalent of a nucleophile (piperidine) to this position under mild conditions.

Physicochemical Properties[2][3][4][5][6]

The following data summarizes the key physical characteristics relevant to handling and formulation.

| Property | Value | Notes |

| Physical State | Solid (Crystalline powder) | Typically white to pale yellow |

| Melting Point | 118–122 °C | Range varies by purity/polymorph |

| LogP (Predicted) | ~3.2 | Lipophilic, good membrane permeability |

| Polar Surface Area (PSA) | ~30 Ų | Favorable for CNS penetration |

| Solubility | DMSO, DCM, Chloroform | Low solubility in water |

| pKa (Conjugate Acid) | ~5.5 (Quinazoline N1) | Protonation occurs at N1 |

Synthesis & Manufacturing

The synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline relies on a controlled

Reaction Scheme

The transformation involves the displacement of the C4-chloride of 2,4-dichloroquinazoline by piperidine.

Figure 1: Regioselective synthesis pathway. The reaction is kinetically controlled to favor C4 substitution.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline on a 10 mmol scale.

Materials:

-

2,4-Dichloroquinazoline (1.99 g, 10 mmol)

-

Piperidine (0.85 g, 10 mmol)

-

Triethylamine (

) (1.5 mL, 11 mmol) or -

Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)

Procedure:

-

Preparation: Dissolve 2,4-dichloroquinazoline in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Addition: Mix piperidine and triethylamine in 5 mL of THF. Add this mixture dropwise to the quinazoline solution over 15 minutes. Note: Slow addition prevents local excess of amine, minimizing C2 substitution.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a new spot ( -

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with water (2 x 30 mL) and brine (30 mL) to remove triethylamine hydrochloride salts.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield: Typically 85–95%.

Reactivity & Derivatization (SAR Utility)

The 2-chloro group serves as a "handle" for further functionalization. While less reactive than the C4-Cl, the C2-Cl can be displaced under more forcing conditions (higher temperature, stronger nucleophiles, or acid catalysis), allowing for the construction of diverse libraries.

C2-Displacement Strategies

-

Amination: Reaction with primary amines (e.g., aniline, benzylamine) in refluxing isopropanol or dioxane yields 2,4-diaminoquinazolines.

-

Etherification: Reaction with alkoxides (e.g., NaOMe) yields 2-alkoxy-4-piperidylquinazolines.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces carbon substituents at C2.

Figure 2: Divergent synthesis capabilities from the 2-chloro scaffold.

Biological Relevance

The 2-chloro-4-(piperidin-1-yl)quinazoline scaffold is a precursor to several pharmacologically active classes:

-

EGFR Inhibitors: 4-aminoquinazolines are classic ATP-competitive inhibitors of the Epidermal Growth Factor Receptor. The piperidine ring provides hydrophobic bulk that can interact with the ribose-binding pocket or solvent front.

- -Adrenoreceptor Antagonists: Analogs of Prazosin often feature a quinazoline core with a cyclic amine at C4 and variable substitution at C2.

-

Antimicrobial Agents: 2,4-disubstituted quinazolines have demonstrated efficacy against S. aureus and E. coli in phenotypic screens.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye) and potentially Harmful if swallowed.[1][2]

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or residual piperidine vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow hydrolysis of the C2-chloride, although the compound is relatively stable.

References

-

Regioselectivity of Quinazoline Substitution

- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

- Source: MDPI / Molecules (2024).

-

URL:[Link]

-

Synthesis Protocols

-

Biological Activity (General Quinazoline Scaffold)

-

Chemical Properties Data

Sources

- 1. fishersci.com [fishersci.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. cn.chemcd.com [cn.chemcd.com]

Regioselective Piperidine Addition to 2,4-Dichloroquinazoline: A Technical Guide

This guide details the regioselective nucleophilic aromatic substitution (

Executive Summary

The 2,4-dichloroquinazoline scaffold is a critical electrophile in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR inhibitors). The core features two electrophilic sites at C2 and C4. However, these sites are not equipotent. The C4 position is significantly more reactive toward nucleophiles due to superior charge delocalization in the transition state.

Achieving high regioselectivity for the C4-mono-addition product (2-chloro-4-(piperidin-1-yl)quinazoline) requires kinetic control.[1] Conversely, the C2-mono-addition product is inaccessible via direct displacement from the dichloro-precursor; the C4 position will always react first.[1] Dual substitution to form the 2,4-bis(piperidin-1-yl)quinazoline is achieved under thermodynamic forcing conditions.[1]

Mechanistic Analysis & Regiocontrol

Electronic Bias (The "Why")

The regioselectivity is governed by the relative stability of the Meisenheimer complex intermediates formed during the

-

C4 Position (Kinetic Favorite): Nucleophilic attack at C4 pushes electron density onto the N3 nitrogen. This negative charge is stabilized by the inductive effect of the adjacent C2-chlorine and the resonance capability of the pyrimidine ring.[1] The LUMO coefficient is highest at C4, making it the "softest" and most electrophilic site.

-

C2 Position (Thermodynamic/Secondary): Attack at C2 places negative density on N1 or N3. While still electron-deficient, the C2 position is sterically flanked by two ring nitrogens and is less electrophilic than C4. Substitution at C2 typically requires the C4 position to be already substituted (or blocked) and higher activation energy (heat).

Reaction Pathway Diagram

Caption: Reaction pathway showing the kinetic preference for C4 substitution (

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline (C4-Selective)

Objective: Isolate the mono-substituted product with >95% regioselectivity, avoiding bis-substitution.

Reagents:

-

2,4-Dichloroquinazoline (1.0 equiv)[2]

-

Piperidine (1.05 equiv) — Strict stoichiometry is crucial.

-

Triethylamine (TEA) or DIPEA (1.2 equiv) — Scavenges HCl.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Procedure:

-

Preparation: Dissolve 2,4-dichloroquinazoline (e.g., 1.0 g, 5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Mix piperidine (0.52 mL, 5.25 mmol) and TEA (0.84 mL, 6.0 mmol) in DCM (5 mL). Add this mixture dropwise to the quinazoline solution over 15–20 minutes.

-

Note: Rapid addition or lack of cooling can cause local heating, promoting bis-substitution.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1–2 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by the mono-product ( -

Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc).

Yield: Typically 85–95%.[1]

Protocol B: Synthesis of 2,4-Di(piperidin-1-yl)quinazoline (Bis-Addition)

Objective: Complete substitution of both chlorides.[1]

Reagents:

-

2,4-Dichloroquinazoline (1.0 equiv)[2]

-

Piperidine (3.0 – 4.0 equiv) — Excess acts as nucleophile and base.

-

Solvent: Ethanol, Isopropanol, or DMF.

Procedure:

-

Dissolve 2,4-dichloroquinazoline in Ethanol.[1]

-

Add excess piperidine (4 equiv).

-

Heat to reflux (80°C) for 4–6 hours.

-

Note: The second substitution (at C2) is much slower than the first. Monitoring by LC-MS is recommended to ensure conversion of the mono-intermediate.[1]

-

-

Cool to RT. The product often precipitates.

-

Filter the solid, wash with cold ethanol and water.

Data Summary & Characterization

Distinguishing the regioisomers requires careful analysis. The C4-mono product is the standard outcome.[1]

| Feature | 2,4-Dichloro (SM) | 2-Cl-4-Pip (Mono) | 2,4-Di-Pip (Bis) |

| Reactivity | High (C4 > C2) | Moderate (C2 only) | Low (Nucleophilic) |

| Reaction Temp | N/A | 0°C – RT | 80°C – 120°C |

| H-NMR (Ar-H) | Doublet at ~8.2 ppm (H5) | H5 shifts upfield slightly due to amine donation.[1] | Significant shielding of ring protons. |

| C-NMR (C2) | ~155 ppm | ~158 ppm (still Cl-bound) | ~160+ ppm (N-bound) |

| C-NMR (C4) | ~162 ppm | ~165 ppm (N-bound) | ~165 ppm (N-bound) |

Structure Verification: To confirm C4 substitution over C2, use HMBC (Heteronuclear Multiple Bond Correlation) .

-

C4-Product: The piperidine

-protons will show a strong correlation to the quinazoline C4 carbon.[1] The C4 carbon usually correlates with the H5 aromatic proton (the doublet at ~8.0-8.5 ppm).[1] -

C2-Product (Hypothetical): Piperidine protons would correlate to C2.[1] C2 has no protons within 3 bonds on the aromatic ring to correlate with, making the pattern distinct.

Troubleshooting & Optimization

Common Issues

-

Bis-Substitution Impurity:

-

Hydrolysis (Formation of Quinazolinone):

-

Incomplete Reaction:

-

Cause: Old/hydrated base or insufficient stirring.[1]

-

Fix: Ensure the base (TEA/DIPEA) is fresh.

-

Regioselectivity "Reverse" Engineering

Can you make the 4-chloro-2-piperidino isomer? Directly: No. The C4 position is too reactive. To synthesize the 2-amino-4-chloro isomer, one must use a different synthetic route, typically:

-

Start with 2,4-dihydroxyquinazoline.[1]

-

Selectively aminate C2 (difficult) or use a 2-amino-benzoic acid precursor to cyclize to 2-amino-4-hydroxyquinazoline.[1]

-

Chlorinate C4 with

(Vilsmeier-Haack conditions).[1]

References

-

Mechanistic Basis of Quinazoline Substitution

-

Synthetic Protocols for C4-Aminoquinazolines

-

Bis-Substitution Conditions

Sources

History of 4-aminoquinazoline derivatives in medicinal chemistry

An In-depth Technical Guide

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-aminoquinazoline scaffold has evolved from a simple heterocyclic motif into a privileged structure in modern medicinal chemistry. Its journey is a compelling narrative of rational drug design, demonstrating how a deep understanding of molecular biology and structure-activity relationships (SAR) can transform cancer treatment. Initially explored for various therapeutic applications, the scaffold's true potential was unlocked with the discovery of its ability to potently and selectively inhibit protein kinases. This guide traces the history of 4-aminoquinazoline derivatives, from their early applications to their rise as a cornerstone of targeted oncology. We will dissect the pivotal discoveries of successive generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)—gefitinib, erlotinib, lapatinib, afatinib, and osimertinib—exploring the scientific rationale that drove their development to overcome clinical challenges like acquired resistance. This in-depth analysis provides field-proven insights into the synthesis, mechanism of action, and clinical significance of one of the most impactful chemotypes in the fight against cancer.

The Quinazoline Core: From Humble Beginnings to a Privileged Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, was first synthesized in the late 19th century.[1][2] For decades, its derivatives were investigated for a wide array of biological activities. The first major therapeutic breakthrough for the amino-quinazoline class came not in oncology, but in cardiovascular medicine. Compounds like prazosin and doxazosin, bearing a 4-amino-6,7-dimethoxyquinazoline core, emerged as potent and selective α1-adrenoceptor antagonists, becoming widely used treatments for hypertension and benign prostatic hyperplasia.[3][4] This early success established the scaffold's drug-like properties and its ability to interact with high affinity to protein targets, setting the stage for its subsequent, and arguably more impactful, role in medicinal chemistry.

A New Target, A New Era: The Dawn of Kinase Inhibition

The late 20th century saw a paradigm shift in cancer research. The focus moved from broadly cytotoxic agents to therapies that could selectively target the specific molecular drivers of cancer growth. Protein kinases, enzymes that regulate virtually all cellular processes, were identified as critical targets.[5] Among them, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, was found to be overexpressed or mutated in a variety of solid tumors, making it a prime candidate for therapeutic intervention.[6][7]

This pursuit led to the discovery that a 4-anilinoquinazoline scaffold was a highly effective pharmacophore for inhibiting EGFR. Seminal structure-activity relationship (SAR) studies revealed key principles for potent inhibition:

-

The quinazoline core itself was absolutely essential for activity.[8]

-

An anilino group at the 4-position provided the optimal interaction within the ATP-binding pocket of the kinase.[9]

-

Substitutions at the 6- and 7-positions of the quinazoline ring, particularly with small, electron-donating groups like methoxy, significantly enhanced potency.[1][8]

-

Small, lipophilic substituents on the 3-position of the aniline ring , such as chloro or bromo groups, were found to be highly advantageous for activity.[8][10]

These foundational discoveries laid the molecular groundwork for the first generation of targeted cancer therapies.

First-Generation EGFR TKIs: The Breakthrough of Gefitinib and Erlotinib

The principles of 4-anilinoquinazoline SAR culminated in the development of the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib, which revolutionized the treatment of Non-Small Cell Lung Cancer (NSCLC).

Gefitinib (Iressa™)

Gefitinib was the trailblazer, becoming one of the first EGFR-targeted drugs approved for NSCLC.[11][12] Its development journey, however, was a critical lesson in personalized medicine. Initial large-scale clinical trials in unselected patient populations failed to show a significant survival benefit.[11] Yet, a small subset of patients experienced dramatic and rapid tumor responses. This clinical dichotomy spurred intense research, leading to the landmark discovery that gefitinib's profound efficacy was almost exclusively limited to patients whose tumors harbored specific activating mutations in the EGFR kinase domain (primarily exon 19 deletions or the L858R point mutation).[11][13] This was a watershed moment, proving that targeting a specific genetic vulnerability could lead to outstanding clinical outcomes and ushering in the era of biomarker-driven cancer therapy.

Erlotinib (Tarceva®)

Following closely behind gefitinib, erlotinib was developed with a similar 4-anilinoquinazoline core.[14] Like gefitinib, it functions as a reversible, ATP-competitive inhibitor , binding to the kinase domain of EGFR and preventing its activation.[15][16] It demonstrated efficacy in EGFR-mutated NSCLC and also received approval for use in combination with gemcitabine for pancreatic cancer.[14][15]

Mechanism of First-Generation EGFR TKIs

The diagram below illustrates the EGFR signaling pathway and the mechanism of action for first-generation TKIs like gefitinib and erlotinib.

Caption: EGFR signaling pathway and inhibition by 1st-generation TKIs.

Broadening the Attack: Dual and Irreversible Inhibitors

While first-generation TKIs were transformative, they were not a panacea. This led to the development of second-generation inhibitors designed to have a broader spectrum of activity and a more durable effect.

Lapatinib (Tykerb®): The Dual Inhibitor

Some cancers, particularly certain types of breast cancer, are driven by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2). Lapatinib was engineered as a potent, reversible, ATP-competitive inhibitor of both EGFR and HER2 .[17][18][19] This dual-targeting strategy provided a new therapeutic option for patients with HER2-positive metastatic breast cancer, often used in combination with chemotherapy.[17] The development of lapatinib demonstrated that the versatile 4-anilinoquinazoline scaffold could be adapted to inhibit multiple related kinases.[5]

Afatinib (Gilotrif®): The Irreversible Blocker

The concept of irreversible inhibition offered a strategy to achieve a more profound and sustained blockade of receptor signaling. Afatinib was the first of this class to gain approval. It features a reactive acrylamide group that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, HER2, and HER4.[][21][22] This permanent binding distinguishes it from the reversible first-generation agents. The rationale was that this could provide a more durable anti-tumor effect and potentially overcome certain forms of resistance.[23] Afatinib is approved for the first-line treatment of patients with EGFR-mutated NSCLC.[][24]

Conquering Resistance: The Third-Generation Masterpiece, Osimertinib

The success of first- and second-generation TKIs was invariably followed by the emergence of acquired resistance . The most common mechanism, accounting for about 60% of cases, is the development of a secondary mutation in the EGFR gene known as T790M .[25] This "gatekeeper" mutation alters the ATP-binding pocket, reducing the affinity of gefitinib, erlotinib, and afatinib, thereby rendering them ineffective.

The challenge was to design a molecule that could potently inhibit the T790M mutant receptor while sparing wild-type (non-mutated) EGFR to minimize toxicity. This led to the creation of Osimertinib (Tagrisso®) , a third-generation, irreversible EGFR TKI.[26]

Osimertinib was rationally designed to:

-

Selectively Target Mutant EGFR: It potently inhibits EGFR with sensitizing mutations (del19, L858R) and the T790M resistance mutation.[27]

-

Spare Wild-Type EGFR: It has significantly lower activity against wild-type EGFR, leading to a better safety profile compared to earlier generation inhibitors.[27]

-

Bind Irreversibly: Like afatinib, it forms a covalent bond with Cys797 for durable inhibition.[26]

-

Penetrate the Central Nervous System (CNS): It was optimized to cross the blood-brain barrier, providing a crucial advantage in treating brain metastases, a common complication of NSCLC.[26][28]

Osimertinib has become the standard of care for the first-line treatment of EGFR-mutated NSCLC and for patients who develop the T790M resistance mutation after treatment with an earlier-generation TKI.[25]

Caption: Evolution of EGFR TKIs in response to resistance mutations.

Core Synthetic Methodologies

The widespread success of 4-aminoquinazoline derivatives is partly due to their accessible synthesis. The most common and robust method involves a three-step sequence starting from substituted anthranilic acids.[3][29]

Sources

- 1. mdpi.com [mdpi.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 8. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. cda-amc.ca [cda-amc.ca]

- 13. cancerletter.com [cancerletter.com]

- 14. Erlotinib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. targetedonc.com [targetedonc.com]

- 26. What is the approval history and clinical development pathway of Tagrisso? [synapse.patsnap.com]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]

- 29. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Frontier: An In-depth Technical Guide to 2-Chloro-4-Substituted Quinazolines in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-chloro-4-substituted quinazolines are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, including potent kinase inhibitors. The success of subsequent synthetic transformations and the formulation of final drug products are intrinsically linked to the solubility of these intermediates in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility profiles of 2-chloro-4-substituted quinazolines, delving into the theoretical underpinnings of solubility, robust experimental methodologies for its determination, and the profound influence of the 4-position substituent on this critical physicochemical property. Through a synthesis of literature data, practical insights, and detailed protocols, this guide aims to empower researchers to navigate the complexities of quinazoline solubility, enabling more efficient and informed drug discovery and development.

The Strategic Importance of Solubility in Quinazoline Chemistry

Quinazoline derivatives have garnered significant attention in pharmacology due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-chloro-4-substituted quinazoline core, in particular, serves as a versatile platform for the synthesis of targeted therapeutics. The chlorine atom at the 2-position and the variable substituent at the 4-position are key handles for molecular diversification, allowing for the fine-tuning of a compound's interaction with biological targets.[1][3]

However, the journey from a promising molecular design to a viable drug candidate is often hampered by challenges related to solubility. Poor solubility in organic solvents can lead to:

-

Difficulties in Synthesis and Purification: Inefficient reactions, low yields, and challenges in chromatographic purification are common consequences of poor solubility.

-

Formulation and Bioavailability Issues: The solubility of a drug substance is a critical determinant of its bioavailability.[4] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

-

Inaccurate Biological Screening: Poor solubility can lead to the precipitation of test compounds in biological assays, resulting in unreliable data and the potential for false negatives.

Therefore, a thorough understanding and characterization of the solubility profile of 2-chloro-4-substituted quinazolines is not merely a matter of physicochemical data collection but a strategic imperative for successful drug development.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines the spontaneity of the process and is described by the Gibbs equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the ordered crystalline lattice of the solute is disrupted, leading to a more disordered state in solution.

For a compound to have high solubility, the free energy of the system must decrease upon dissolution (negative ΔG_sol). This is favored by a negative (exothermic) or a small positive (endothermic) enthalpy of solution and a large positive entropy of solution.

The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is because the formation of strong solute-solvent interactions can compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is the bedrock of any informed decision-making process in drug development. Several experimental methods are available for determining the solubility of crystalline compounds like 2-chloro-4-substituted quinazolines. The choice of method often depends on the required accuracy, throughput, and the amount of available material.

The Isothermal Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5] It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

-

Preparation: Add an excess amount of the 2-chloro-4-substituted quinazoline to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles. The use of a syringe filter is recommended.

-

Quantification: Analyze the concentration of the dissolved quinazoline derivative in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL, mol/L, or mole fraction.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, alternative to the shake-flask method.[1] It involves evaporating the solvent from a saturated solution and weighing the remaining solid residue.

-

Prepare a Saturated Solution: Follow steps 1-4 of the isothermal shake-flask method.

-

Aliquot Transfer: Accurately transfer a known volume or mass of the clear supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound) until a constant weight is achieved.

-

Weighing: Weigh the container with the dried residue.

-

Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the aliquot.

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, where the synthesis of large quantities of compounds for experimental testing is not feasible, computational models can provide valuable insights into solubility. These in silico methods can help prioritize compounds for synthesis and guide the design of molecules with improved solubility profiles.

Several computational models are available, ranging from simple empirical equations to more complex quantum mechanical calculations. The modified Apelblat equation and the Buchowski-Ksiazczak λh model are two commonly used semi-empirical models that correlate experimental solubility data with temperature.[5]

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental data.

These models are particularly useful for interpolating and extrapolating solubility data at different temperatures.

Solubility Profile of 2-Chloro-4-Substituted Quinazolines: A Data-Driven Analysis

Case Study: Gefitinib - A 2,4-Disubstituted Quinazoline

Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, is a well-characterized 2,4-disubstituted quinazoline. Its solubility has been reported in several organic solvents.

| Solvent | Solubility (approx. mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | 20 | [6] |

| Dimethylformamide (DMF) | 20 | [6] |

| Ethanol | 0.3 | [6] |

This data highlights the significant impact of the solvent on the solubility of a complex quinazoline derivative. The high solubility in polar aprotic solvents like DMSO and DMF, and the much lower solubility in a polar protic solvent like ethanol, is a common trend for many organic compounds with multiple hydrogen bond acceptors.

Influence of the 4-Position Substituent on Solubility

The nature of the substituent at the 4-position of the quinazoline ring plays a crucial role in determining the overall physicochemical properties of the molecule, including its solubility. While direct comparative solubility data is scarce, we can infer the impact of different substituents based on general chemical principles and structure-activity relationship (SAR) studies.

-

Aryl and Heteroaryl Substituents: The introduction of aromatic or heteroaromatic rings at the 4-position can significantly influence solubility. The presence of polar functional groups (e.g., hydroxyl, amino, carboxyl) on these rings can enhance solubility in polar solvents through hydrogen bonding interactions. Conversely, large, nonpolar aromatic systems can decrease solubility in polar solvents but may increase it in less polar organic solvents.

-

Alkyl and Cycloalkyl Substituents: Simple alkyl chains generally increase the lipophilicity of the molecule, which can lead to decreased solubility in polar solvents and increased solubility in nonpolar solvents.

-

Amino and Substituted Amino Groups: The introduction of an amino group at the 4-position can increase polarity and the potential for hydrogen bonding, thereby enhancing solubility in protic solvents. The nature of the substituents on the amino group will further modulate these properties. For instance, the incorporation of a morpholine or piperazine ring can improve aqueous solubility.[7]

Practical Considerations and Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form being used in solubility studies.

-

pH Effects: For ionizable compounds, the pH of the medium can have a dramatic effect on solubility. While this is more critical in aqueous systems, trace amounts of acidic or basic impurities in organic solvents can influence the solubility of ionizable quinazolines.

-

Temperature Dependence: As dictated by thermodynamics, solubility is temperature-dependent. For most solids, solubility increases with increasing temperature.[5] It is crucial to control and report the temperature at which solubility measurements are made.

Conclusion and Future Outlook

The solubility of 2-chloro-4-substituted quinazolines in organic solvents is a critical parameter that influences the entire drug discovery and development pipeline. This guide has provided a foundational understanding of the theoretical principles governing solubility, detailed experimental protocols for its accurate determination, and an analysis of the structural factors that impact this property. While a comprehensive database of solubility data for this class of compounds remains to be compiled, the principles and methodologies outlined herein provide a robust framework for researchers to generate and interpret solubility data for their specific molecules of interest.

Future work in this area should focus on the systematic evaluation of the solubility of a diverse library of 2-chloro-4-substituted quinazolines in a standardized panel of organic solvents. Such data would be invaluable for the development of predictive quantitative structure-property relationship (QSPR) models, which could further accelerate the design of quinazoline-based drug candidates with optimal physicochemical properties.

References

-

Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. CIBTech. Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

-

Gefitinib. ResearchGate. Available at: [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. Available at: [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Hindawi. Available at: [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline from 2,4-dichloroquinazoline

Application Note: Regioselective Synthesis of 2-Chloro-4-(piperidin-1-yl)quinazoline

Abstract & Significance

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous EGFR inhibitors (e.g., Gefitinib, Erlotinib) and adrenergic receptor antagonists (e.g., Prazosin). This application note details the regioselective synthesis of 2-chloro-4-(piperidin-1-yl)quinazoline from 2,4-dichloroquinazoline .

Achieving high selectivity for the C4-position over the C2-position is the critical technical challenge. This protocol leverages the inherent electronic disparity between the two electrophilic sites to achieve mono-substitution with >95% regioselectivity, minimizing the formation of the 2,4-bis(piperidinyl) impurity.

Mechanistic Rationale: The "Why" Behind the Protocol

To control this reaction, one must understand the electronic landscape of the quinazoline ring.

-

Electronic Asymmetry: The pyrimidine ring contains two nitrogens. The C4 position is electronically linked to the N3 nitrogen. Due to the fusion with the benzene ring and the specific resonance contributors, the C4 carbon is significantly more electron-deficient (higher electrophilicity) than C2.

-

LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) at C4 compared to C2.

-

Kinetic vs. Thermodynamic Control:

-

C4 Substitution: Kinetically favored. Occurs rapidly at low temperatures (

to RT). -

C2 Substitution: Requires higher activation energy. Occurs only after C4 is substituted or under forcing conditions (high heat, excess nucleophile).

-

Implication for Protocol: Temperature control is not merely a safety precaution; it is the primary switch for regioselectivity.

Figure 1: Kinetic pathway favoring C4-substitution.[1] Note that the product can react further to form the impurity if conditions are uncontrolled.

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equivalents (eq) | Notes |

| 2,4-Dichloroquinazoline | Substrate | 1.0 | Limiting reagent. |

| Piperidine | Nucleophile | 1.05 - 1.1 | Slight excess ensures conversion but limits bis-addition. |

| Triethylamine ( | Base Scavenger | 1.2 - 1.5 | Neutralizes HCl byproduct. Prevents protonation of piperidine. |

| THF (Tetrahydrofuran) | Solvent | N/A | Aprotic, polar. Preferred over alcohols to prevent solvolysis. |

Step-by-Step Procedure

Step 1: Preparation (0 - 15 mins)

-

Equip a round-bottom flask with a magnetic stir bar and an addition funnel.

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (approx. 10 mL per gram of substrate).

-

CRITICAL: Cool the solution to

using an ice/water bath. Failure to cool is the #1 cause of bis-substitution impurities.

Step 2: Addition (15 - 45 mins)

-

Add Triethylamine (1.2 eq) to the cold solution.

-

Prepare a solution of Piperidine (1.05 eq) in a small volume of THF.

-

Add the piperidine solution dropwise over 30 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will begin to form almost immediately.

-

Step 3: Reaction (45 mins - 3 hours)

-

Allow the reaction to stir at

for 1 hour. -

Remove the ice bath and allow to warm to Room Temperature (RT).

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1) or LCMS.

-

Endpoint: Disappearance of 2,4-dichloroquinazoline.

-

QC Check: If starting material remains but bis-impurity is appearing, STOP . Do not add more heat.

-

Step 4: Workup & Isolation

-

Quench the reaction by adding water (equal volume to THF).

-

Extract with Ethyl Acetate (

).[2] -

Wash combined organics with Brine (

) and Water ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Figure 2: Operational workflow emphasizing temperature control.

Quality Control & Characterization

To validate the synthesis, you must confirm two things:

-

Regiochemistry: The piperidine is at C4, and the Chlorine is at C2.

Analytical Signatures

| Method | Observation | Interpretation |

| LCMS (ESI+) | M+H and M+H+2 peaks | A 3:1 ratio of intensities for the molecular ion indicates one chlorine atom remains. If the pattern is 1:1, you have 2 chlorines (SM). If no isotope pattern, you have the bis-product (0 chlorines). |

| 1H NMR | Piperidine Multiplets | Broad multiplets at |

| 1H NMR | Aromatic Region | 4 protons in the aromatic region (7.4 - 8.2 ppm). The proton at C5 (peri-position) often shifts downfield due to the adjacent nitrogen lone pair changes. |

| 13C NMR | C4 Signal | The C4 carbon signal ( |

Self-Validating Check: If your LCMS shows a single mass peak with no chlorine isotope pattern, you have likely formed the 2,4-dipiperidinylquinazoline . This indicates your temperature was too high or addition was too fast.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Bis-substitution (Impurity > 10%) | Temperature too high. | Ensure reaction starts at |

| Bis-substitution (Impurity > 10%) | Excess Piperidine. | Re-calculate stoichiometry. Ensure Piperidine is < 1.1 eq. |

| Hydrolysis (Quinazolinone formation) | Wet solvent. | Use anhydrous THF. Ensure |

| Low Yield / Incomplete Reaction | Old/Wet Base. | |

| Precipitate Clogging | High Concentration. | Dilute reaction. The |

References

-

Regioselectivity in Quinazolines

- Topic: Theoretical and experimental analysis of SNAr regioselectivity in 2,4-dichloroquinazolines.

- Source: Barbosa, M. L. C., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

-

Link:[Link] (Verified via Search 1.3, 1.10)

-

General Synthetic Procedure

- Topic: Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

-

Medicinal Chemistry Context

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

Using 2-Chloro-4-(piperidin-1-yl)quinazoline as a building block for EGFR inhibitors

Application Note: Strategic Utilization of 2-Chloro-4-(piperidin-1-yl)quinazoline in EGFR Inhibitor Design

Executive Summary

The quinazoline pharmacophore remains a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While first-generation inhibitors (e.g., Gefitinib, Erlotinib) predominantly feature a 4-anilino moiety, emerging resistance mechanisms and the need for dual-kinase targeting (e.g., EGFR/VEGFR) have shifted focus toward structurally diverse scaffolds.

This guide details the technical application of 2-Chloro-4-(piperidin-1-yl)quinazoline as a divergent building block. Unlike classical synthesis which prioritizes C4-arylamines, this scaffold fixes an aliphatic heterocycle at the C4 position, leaving the C2-chlorine available for late-stage functionalization. This approach is particularly valuable for developing dual-action inhibitors and probing the solvent-exposed regions of the ATP-binding pocket.

Part 1: The Building Block & Rationale

The "Divergent Intermediate" Strategy

The 2,4-dichloroquinazoline core exhibits differential electrophilicity. The C4 position is significantly more reactive toward nucleophilic aromatic substitution (

By selectively reacting 2,4-dichloroquinazoline with piperidine under controlled conditions, researchers generate 2-Chloro-4-(piperidin-1-yl)quinazoline . This intermediate serves as a stable "handle" for library generation, allowing the introduction of diverse chemical space at the C2 position—a region critical for tuning selectivity and pharmacokinetic properties.

Structural Biology Context

-

C4-Position (Piperidine): In dual EGFR/VEGFR inhibitors, aliphatic amines at C4 can occupy the hydrophobic pocket typically reserved for the aniline of classical TKIs, or project into the solvent front depending on the binding mode (Type I vs. Type II).

-

C2-Position (Reactive Cl): The C2 substituent often interacts with the hinge region (Met793 in EGFR) or the ribose-binding pocket. Functionalizing this site with anilines or heterocycles is the primary objective of this protocol.

Part 2: Synthetic Protocols

Synthesis of the Core Scaffold

Note: If the building block is not purchased, synthesize as follows.

-

Reagents: 2,4-Dichloroquinazoline (1.0 eq), Piperidine (1.0 eq),

(1.2 eq), THF or DCM. -

Conditions:

to RT, 2–4 hours. -

Mechanism: Regioselective

at C4.[2][3] -

Yield: Typically >85%. The C2-Cl remains intact due to lower reactivity.

Protocol: Functionalization of the C2-Position

The displacement of the C2-chlorine is kinetically sluggish compared to C4. Standard thermal

Method A: Palladium-Catalyzed Amination (Recommended) This method is superior for coupling electron-poor anilines or sterically hindered amines to the C2 position.

Materials:

-

Substrate: 2-Chloro-4-(piperidin-1-yl)quinazoline (1.0 mmol)

-

Nucleophile: Substituted Aniline or Amine (1.2 mmol)

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos or BINAP (4 mol%)

-

Base:

(2.0 eq) - Critical for anhydrous conditions -

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Solubilization: Dissolve the quinazoline substrate and the amine nucleophile in 1,4-Dioxane (5 mL/mmol).

-

Catalyst Addition: Add the Base (

), followed by the Catalyst/Ligand premix. Tip: Premixing Pd and Ligand in a small volume of solvent for 5 mins increases active species formation. -

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Monitoring: Monitor by LC-MS. The starting material (m/z ~247) should disappear; product mass will vary by amine.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Method B: Acid-Mediated

-

Conditions: n-Butanol, catalytic HCl (2-3 drops), Microwave irradiation at 140°C for 30-60 mins.

-

Note: Low yields expected with anilines.

Synthetic Pathway Visualization

Figure 1: Divergent synthesis pathway utilizing the differential reactivity of the quinazoline core.[4]

Part 3: Biological Validation Protocols

Once the library is synthesized, determining EGFR inhibitory potency is critical. The following protocol uses a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo format.

In Vitro Kinase Assay (ADP-Glo)

Objective: Measure

Reagents:

-

Recombinant EGFR kinase domain (SignalChem/Promega).

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (Ultrapure).

-

ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the synthesized quinazolines in DMSO (Start at 10

M). -

Enzyme Reaction:

-

Mix Kinase Buffer, EGFR enzyme (0.2 ng/

L), and substrate in a white 384-well plate. -

Add 1

L of compound solution. Incubate 10 min at RT. -

Initiate reaction with ATP (

final). Incubate 60 min at RT.

-

-

Detection:

-

Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence.

-

Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate

.

Data Interpretation:

EGFR Signaling Pathway Context

Figure 2: Mechanism of Action. The synthesized inhibitor competes with ATP at the intracellular kinase domain, halting downstream proliferation (ERK) and survival (AKT) signals.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction at C2 | Low electrophilicity of C2-Cl. | Switch from thermal |

| Hydrolysis Product (Quinazolinone) | Wet solvent/base. | Use anhydrous 1,4-Dioxane and |

| Regioisomer Contamination | Poor selectivity in Step 1. | Verify starting material purity by NMR. The C4-piperidine signal ( |

| Low Solubility | Lipophilic C4-piperidine. | Introduce polar groups (morpholine, N-methyl piperazine) on the C2-aniline ring. |

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules, 2024.

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 2014.

-

Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors. Arabian Journal of Chemistry, 2025.

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Molecules, 2022.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]

- 5. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

Microwave-assisted synthesis of 2-amino-4-piperidinyl quinazoline derivatives

Application Note: Accelerated Discovery of 2-Amino-4-Piperidinyl Quinazoline Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Executive Summary

The 2-amino-4-piperidinyl quinazoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in EGFR tyrosine kinase inhibitors, GPCR ligands, and antimicrobial agents. Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times (12–24 hours), harsh conditions, and poor regioselectivity.

This application note details a microwave-assisted protocol that reduces total synthesis time to under 60 minutes while improving yield and purity. By leveraging the specific dielectric heating properties of polar solvents and the electronic differentiation of the quinazoline core, we achieve precise regiocontrol—installing the piperidine moiety at C4 followed by amination at C2.

Strategic Rationale: Electronic Causality & Regioselectivity[1]

To successfully synthesize this scaffold, one must understand the electronic disparity between the C2 and C4 positions of the starting material, 2,4-dichloroquinazoline .

-

The C4 Vulnerability: The C4 position is electronically more enhancing for nucleophilic attack than C2.[1][2] This is due to the lack of lone-pair electron donation from the N3 nitrogen (unlike N1 which can donate into C2) and the inductive withdrawal of the adjacent nitrogen.

-

LUMO Distribution: Density Functional Theory (DFT) calculations consistently show a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4, making it the primary site for

displacement under mild conditions. -

The Microwave Advantage: The second displacement at C2 is kinetically sluggish due to the electron-donating effect of the newly installed C4-piperidine (which deactivates the ring). Microwave irradiation overcomes this high activation energy barrier via direct dipolar polarization, enabling the reaction to proceed in minutes rather than days.

Visualizing the Synthetic Logic

The following diagram illustrates the reaction pathway and the critical decision points.

Figure 1: Synthetic workflow highlighting the regioselective

Experimental Protocols

Protocol A: Regioselective C4-Piperidinylation

Objective: Selective installation of the piperidine ring at C4 without displacing the C2-chloride.

Reagents:

-

2,4-Dichloroquinazoline (1.0 equiv)

-

Piperidine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Isopropanol (IPA) or Dichloromethane (DCM)

Procedure:

-

Dissolution: In a 10 mL microwave process vial, dissolve 2,4-dichloroquinazoline (1 mmol, 199 mg) in 4 mL of IPA.

-

Addition: Add DIPEA (1.5 mmol, 260 µL) followed by the dropwise addition of piperidine (1.1 mmol, 108 µL) at room temperature.

-

Note: The reaction is exothermic. Dropwise addition prevents localized heating that could trigger C2 substitution.

-

-

Irradiation (Optional but Fast): Cap the vial. Irradiate at 60°C for 5 minutes (Low absorption level).

-

Alternative: Stir at room temperature for 30–45 minutes.

-

-

Work-up: The product often precipitates from IPA. Cool to 0°C, filter, and wash with cold water/hexanes. If soluble, evaporate solvent and flash purify (Hexane/EtOAc).

-

Validation: Check LC-MS. Target mass [M+H]+ = 248.1 (approx). Confirm single peak.

Protocol B: Microwave-Driven C2-Amination

Objective: Displacement of the deactivated C2-chloride with a primary or secondary amine.

Reagents:

-

Intermediate: 2-Chloro-4-(piperidin-1-yl)quinazoline (from Protocol A)

-

Target Amine (

) (2.0 – 3.0 equiv) -

Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

-

Why NMP? High loss tangent (

) ensures efficient microwave absorption and superheating.

-

Procedure:

-

Preparation: In a 2–5 mL microwave vial (high-pressure rated), suspend the Intermediate (0.5 mmol) in 2 mL of NMP (or n-Butanol).

-

Reagent Addition: Add the target amine (1.5 mmol).

-

Catalyst Option: For sterically hindered amines, add KF (0.5 equiv) or p-TsOH (0.1 equiv) to assist displacement.

-

-

Microwave Parameters:

-

Temperature: 140°C – 160°C

-

Time: 10 – 20 minutes

-

Pressure Limit: 15 bar (Safety cutoff)

-

Stirring: High

-

-

Cooling & Work-up: Use compressed air cooling (built-in to most reactors) to quench rapidly. Pour reaction mixture into ice-water (20 mL). The precipitate is usually the pure product. Filter and dry.

-

Recrystallization: Ethanol/Water mixtures are ideal for final purification if necessary.

Data Analysis & Optimization

The following table summarizes typical results comparing Conventional Heating (Oil Bath) vs. Microwave Irradiation for the C2-amination step (Step 2).

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) | Impact |

| Reaction Time | 12 – 24 Hours | 10 – 20 Minutes | 98% Time Savings |

| Temperature | 118°C (n-BuOH b.p.) | 150°C - 170°C (Superheated) | Access to higher activation energy |

| Typical Yield | 45% – 60% | 85% – 95% | Reduced thermal degradation |

| Solvent Usage | High (20-50 mL) | Low (2-4 mL) | Improved "Green" profile |

| Purity (Crude) | Low (requires column) | High (precipitation often sufficient) | Streamlined workflow |

Troubleshooting Guide

-

Issue: Hydrolysis at C2 (Formation of Quinazolinone).

-

Cause: Wet solvent or unsealed vessel allowing atmospheric moisture.

-

Fix: Use anhydrous NMP/DMF. Ensure microwave vial septum is fresh and crimped tightly.

-

-

Issue: Incomplete Conversion at C2.

-

Cause: Electron-rich amines (e.g., p-methoxy aniline) are slow nucleophiles.

-

Fix: Increase temperature to 180°C or add a catalytic amount of acid (HCl in Dioxane) to protonate the N1 nitrogen, making C2 more electrophilic.

-

-

Issue: Regioselectivity Failure (Mixture of products in Step 1).

-

Cause: Temperature too high during piperidine addition.

-

Fix: Perform piperidine addition at 0°C. Do not use microwave for Step 1 unless temperature is strictly clamped <60°C.

-

Biological Context & Applications

The 2-amino-4-piperidinyl quinazoline motif is not merely a synthetic exercise; it is a validated pharmacophore.

-

Kinase Inhibition: The N1 and the C2-amino group function as a bidentate hinge binder in the ATP-binding pocket of kinases like EGFR and VEGFR.

-

GPCR Activity: The piperidine ring at C4 provides the necessary bulk and hydrophobic interaction to span transmembrane domains in certain G-Protein Coupled Receptors.

References

-

Regioselectivity in Quinazolines: L. Moreira, et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1][2] Molecules, 2024.[1][2][3] [Link]

-

Microwave Synthesis Overview: T. Besson, et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2020. [Link]

-

Biological Relevance (Anticancer): A. H.[4][5][6][7] Al-Trawneh, et al. "Synthesis and Biological Evaluation of Some New Quinazoline Derivatives as Potential Anticancer Agents." Journal of Chemistry, 2021. [Link]

-

Green Chemistry Approaches: M. Dravie, et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Synthetic Communications, 2020. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. scielo.br [scielo.br]

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Chloro-4-(piperidin-1-yl)quinazoline

Executive Summary & Strategic Analysis

The functionalization of the quinazoline scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While the C4 position is highly electrophilic and readily undergoes S_NAr under mild conditions, the C2 position is significantly deactivated , particularly when an electron-donating group (such as piperidine) is already installed at C4.

For 2-Chloro-4-(piperidin-1-yl)quinazoline , the electron density donated by the C4-piperidine nitrogen into the pyrimidine ring renders the C2-chloride bond less susceptible to direct nucleophilic attack. Consequently, thermal S_NAr approaches often require forcing conditions (>140°C, neat amine), leading to decomposition or polymerization.

The Buchwald-Hartwig Cross-Coupling offers a superior alternative. By utilizing a Palladium(0) catalyst system, we can decouple the reaction barrier from the inherent electrophilicity of the ring, allowing for C-N bond formation under milder conditions (80–100°C) with a broader scope of nucleophiles, including electron-deficient anilines and sterically hindered amines.

Mechanistic Insight: The Ligand Effect

Success in this coupling hinges on the Reductive Elimination step. The C2-position is sterically accessible, but the intermediate Pd(II)-amido complex can be stable.

-

Recommendation: Use Xantphos or BINAP . These bidentate ligands with wide bite angles force the palladium center into a geometry that favors the reductive elimination of the product, preventing the formation of stable, unreactive Pd-complexes.

Visualizing the Pathway

The following diagram outlines the mechanistic logic and the specific catalytic cycle for this substrate.

Caption: Catalytic cycle emphasizing the C2-Cl oxidative addition and the critical reductive elimination step facilitated by wide-bite-angle ligands.

Experimental Protocols

We present two protocols: Method A (High Robustness) for standard amines, and Method B (High Activity) for challenging, sterically hindered, or electron-poor amines.

Materials & Stoichiometry Table

| Component | Role | Equiv. | Conc. | Notes |

| Substrate | Electrophile | 1.0 | 0.2 M | 2-Chloro-4-(piperidin-1-yl)quinazoline |

| Amine | Nucleophile | 1.2 | - | Primary or Secondary amine |

| Pd(OAc)₂ | Pre-catalyst | 0.05 | - | 5 mol% (Method A) |

| Pd₂(dba)₃ | Pre-catalyst | 0.025 | - | 2.5 mol% (Method B) |

| Xantphos | Ligand | 0.10 | - | 10 mol% (Method A) |

| BrettPhos | Ligand | 0.05 | - | 5 mol% (Method B) |

| Cs₂CO₃ | Base | 2.0 | - | Dried; Mild (Method A) |

| NaOtBu | Base | 1.4 | - | Strong; Fast (Method B) |

| 1,4-Dioxane | Solvent | - | - | Anhydrous, degassed |

Method A: The "Workhorse" Protocol (Xantphos/Cs₂CO₃)

Best for: Primary alkyl amines, simple anilines, and when functional group tolerance (esters, nitriles) is required.

-

Preparation: Oven-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

-

Note: Premixing Pd(OAc)₂ and Xantphos in a small volume of solvent for 5 mins to form the active catalyst species is often beneficial but not strictly required for Xantphos.

-

-

Solvent & Amine: Seal the vessel. Evacuate and backfill with inert gas (3x).[1] Inject anhydrous 1,4-Dioxane (concentration ~0.2 M relative to substrate). Add the liquid Amine (1.2 equiv) via syringe. If the amine is solid, add it in step 2.

-

Reaction: Place the vessel in a pre-heated oil bath at 100°C . Stir vigorously (800+ rpm).

-

Time: Typically 4–12 hours. Monitor by LC-MS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Method B: The "Power" Protocol (BrettPhos/NaOtBu)

Best for: Electron-deficient anilines, sterically crowded amines, or if Method A is too slow.

-

Preparation: Use a glovebox if available; otherwise, strict Schlenk technique is mandatory. NaOtBu is moisture-sensitive.

-

Charging: Add Substrate (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5 mol%).

-

Activation: Add anhydrous Toluene or Dioxane. Add the Amine (1.2 equiv).[2]

-

Reaction: Heat to 80–100°C .

-

Warning: NaOtBu can cause side reactions with electrophilic functional groups (e.g., esters) on the substrate. Ensure the substrate is compatible.

-

-

Workup: Similar to Method A.

Optimization & Troubleshooting Guide

When the standard protocol fails, use this logic tree to diagnose and resolve the issue.

Caption: Decision tree for troubleshooting common failures in quinazoline couplings.

Critical Troubleshooting Notes

-

Hydrodechlorination (SM -> H instead of Amine): This occurs if the reductive elimination is slow. The Pd-H species forms via

-hydride elimination from the amine or solvent.-

Fix: Switch to a bulkier ligand (BrettPhos) to accelerate reductive elimination.

-

-

Catalyst Poisoning: The piperidine nitrogen at C4 can coordinate to Pd, acting as a "ligand" and shutting down the cycle.

-

Fix: Increase catalyst loading to 10 mol% or use a ligand with higher binding affinity (e.g., Xantphos) to outcompete the substrate.

-

References

-

Regioselective Amination of 2,4-Dichloroquinazoline

- BenchChem Application Note. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline."

-

(Validated C4 vs C2 reactivity trends).

-

Buchwald-Hartwig General Protocols

-

Ligand Effects in Heterocycle Coupling

- Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011, 2, 27-50.

-

Quinazoline C2 Functionalization

- National Institutes of Health (PMC). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."

-

(Discusses the difficulty of C2 substitution without catalysis).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

One-Pot Synthesis of Polysubstituted Quinazolines: A Guide for Researchers

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic system, forming the structural backbone of numerous compounds with a broad spectrum of pharmacological activities. Its derivatives have been extensively explored in medicinal chemistry, leading to the development of several approved drugs for treating a range of diseases, particularly in oncology.[1][2][3][4] Notable examples include gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[1][5] The diverse biological activities of quinazolines, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, underscore the critical importance of this scaffold in drug development.[1][2][3]

The efficient synthesis of diverse libraries of polysubstituted quinazolines is paramount for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[1] One-pot, multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy to achieve this goal.[2][3][6] These reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages over traditional multi-step syntheses. The benefits include enhanced atom economy, reduced reaction times, simplified purification processes, and a lower environmental footprint, aligning with the principles of green chemistry.[1][7]

This comprehensive guide provides an in-depth exploration of various one-pot synthesis strategies for polysubstituted quinazolines. It is designed for researchers, scientists, and drug development professionals, offering not just detailed protocols but also the underlying mechanistic principles that govern these transformations.

Strategic Approaches to One-Pot Quinazoline Synthesis

The methodologies for one-pot quinazoline synthesis can be broadly categorized based on the key starting materials and the nature of the catalytic system. This guide will focus on three prominent and versatile strategies:

-

Isatoic Anhydride-Based Syntheses: Leveraging the reactivity of the readily available isatoic anhydride.

-

Metal-Catalyzed Cross-Coupling and Cyclization Cascades: Employing transition metals like copper and palladium to orchestrate the formation of the quinazoline core.

-

Classical and Modified Condensation Reactions: Including modern adaptations of venerable methods like the Niementowski synthesis.

The choice of strategy is often dictated by the desired substitution pattern on the quinazoline ring, the availability of starting materials, and the desired reaction conditions.

Isatoic Anhydride-Based Strategies: A Versatile Entry Point

Isatoic anhydride is a cornerstone in the synthesis of quinazolin-4(3H)-ones due to its dual reactivity, serving as both an acylating and an aminating agent upon ring-opening. One-pot reactions involving isatoic anhydride are among the most common and versatile methods for accessing polysubstituted quinazolines.[1][6]

Mechanism of Isatoic Anhydride-Based Quinazoline Synthesis

The general mechanism commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and, upon decarboxylation (loss of CO2), the formation of a 2-aminobenzamide intermediate. This intermediate then reacts with a third component, typically an aldehyde or an orthoester, to form a Schiff base or a related intermediate. Subsequent intramolecular cyclization and dehydration or oxidation yield the final quinazolin-4(3H)-one product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the condensation and cyclization steps.

// Nodes IsatoicAnhydride [label="Isatoic Anhydride"]; Amine [label="Primary Amine\n(R²-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate1 [label="Ring-Opened Intermediate"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#FFFFFF"]; Aminobenzamide [label="2-Aminobenzamide\nIntermediate"]; Aldehyde [label="Aldehyde\n(R¹-CHO)", shape=ellipse, fillcolor="#FFFFFF"]; SchiffBase [label="Schiff Base Intermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Quinazolinone [label="Polysubstituted\nQuinazolin-4(3H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"];

// Edges IsatoicAnhydride -> Intermediate1 [label="+ R²-NH₂"]; Intermediate1 -> Aminobenzamide [label="- CO₂"]; Aminobenzamide -> SchiffBase [label="+ R¹-CHO"]; SchiffBase -> CyclizedIntermediate [label="Intramolecular\nCyclization"]; CyclizedIntermediate -> Quinazolinone [label="- H₂O"]; }

Caption: Generalized mechanism for the three-component synthesis of quinazolin-4(3H)-ones from isatoic anhydride.

Protocol 1: Solvent-Free, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a straightforward and environmentally friendly three-component reaction of isatoic anhydride, a primary amine, and an orthoester under solvent-free conditions.[1]

Materials:

-

Isatoic anhydride

-

Desired primary amine (e.g., aniline, benzylamine)

-

Corresponding orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

-

Round-bottom flask

-

Heating mantle or microwave reactor

-

Thin Layer Chromatography (TLC) plate

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding orthoester (1.2 mmol).

-

The reaction mixture can be heated using one of the following methods:

-

Conventional Heating: Heat the mixture at 120 °C for 5 hours.

-